

Molecular weight of Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH

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Compound of Interest

Compound Name: Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH

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Technical Guide: Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH is a pseudoproline dipeptide building block utilized in solid-phase peptide synthesis (SPPS). Its primary function is to mitigate the aggregation of the growing peptide chain, a common challenge in the synthesis of long or hydrophobic peptides. The incorporation of the pseudoproline moiety introduces a temporary "kink" in the peptide backbone, disrupting the interchain hydrogen bonding that leads to the formation of secondary structures like β -sheets. This technical guide provides an in-depth overview of the properties, synthesis, and application of **Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH**.

Physicochemical Properties

Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH is a white to off-white powder. Key quantitative data for this compound are summarized in the table below.

Property	Value	Reference(s)
Molecular Weight	424.45 g/mol	[1][2]
Molecular Formula	C23H24N2O6	[1][2]
CAS Number	109522-22-9	[2]
Purity (HPLC)	≥ 97.0%	[1][2]
Optical Rotation	-35.0° to -27.0° (c=1 in methanol)	[1]
Appearance	White to off-white powder	[1][3]
Storage	2-8°C	

Experimental Protocols

Representative Synthesis of Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH

While a detailed, peer-reviewed synthesis protocol for this specific molecule is not readily available, a general and representative method for the synthesis of pseudoproline dipeptides involves the condensation of an N-terminally protected dipeptide with a ketone or aldehyde. The following is a representative protocol based on established methods for similar compounds.

Materials:

- Fmoc-Gly-Ser-OH
- 2,2-Dimethoxypropane
- p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
- Anhydrous Dichloromethane (DCM)
- Ethyl acetate (EtOAc)

- Hexane
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Dissolution: Dissolve Fmoc-Gly-Ser-OH in anhydrous DCM.
- Addition of Reagents: To the solution, add an excess of 2,2-dimethoxypropane and a catalytic amount of p-TsOH·H₂O.
- Reaction: Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Quenching: Upon completion, quench the reaction by adding saturated aqueous NaHCO_3 solution.
- Extraction: Separate the organic layer and wash it sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of EtOAc in hexane to yield the pure **Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH**.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH is incorporated into a peptide sequence during SPPS using standard coupling protocols. The pseudoproline moiety is stable to the basic conditions used for Fmoc deprotection but is cleaved under the acidic conditions of the final resin cleavage, regenerating the native serine residue.

Materials:

- Fmoc-protected amino acid resin
- 20% Piperidine in Dimethylformamide (DMF)
- **Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH**
- Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
- Base (e.g., Diisopropylethylamine - DIPEA)
- Anhydrous DMF
- DCM
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

Procedure:

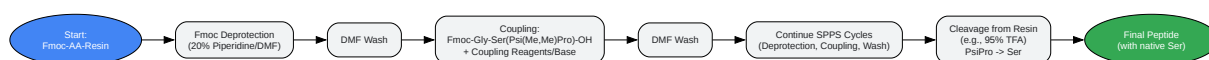
- Resin Swelling: Swell the resin in DMF in a reaction vessel.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.
- Dipeptide Coupling:
 - Dissolve **Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH** and the coupling reagent in DMF.
 - Add the base (e.g., DIPEA) to the solution to activate the carboxylic acid.
 - Add the activated dipeptide solution to the resin and allow it to react for the recommended coupling time.
 - Wash the resin with DMF to remove excess reagents.
- Chain Elongation: Continue the peptide synthesis by repeating the deprotection and coupling steps with the subsequent Fmoc-amino acids.
- Final Cleavage: Once the peptide sequence is complete, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove

the side-chain protecting groups, including the conversion of the pseudoproline back to serine.

- **Peptide Precipitation and Purification:** Precipitate the crude peptide in cold ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow and Diagrams

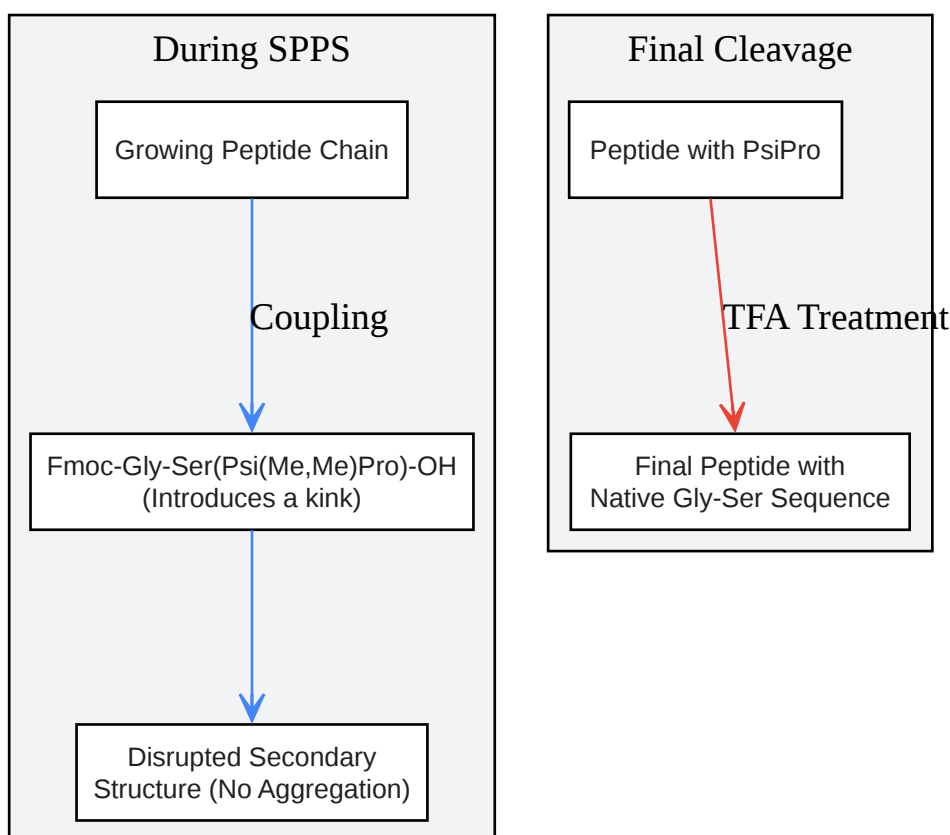
The following diagram illustrates the general workflow for incorporating **Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH** into a peptide chain during solid-phase peptide synthesis.



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Incorporation of the pseudoproline dipeptide in SPPS.

The following diagram illustrates the chemical logic of the pseudoproline's function.



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